N-(3,5-dimethylphenyl)-N'-methylethanediamide
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Overview
Description
N-(3,5-dimethylphenyl)-N'-methylethanediamide, commonly known as DMPA, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research. DMPA is a member of the amide class of compounds and is commonly used in laboratory experiments as a reagent. In
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of homopolymers of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate using free radical polymerization. These copolymers were analyzed using various spectroscopic and chromatographic techniques to determine their molecular weights, glass transition temperatures, and solubilities in different solvents (Vijayanand et al., 2002).
- Another study on the copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate reported their synthesis, characterization, and determination of monomer reactivity ratios. The research provided insights into the copolymer compositions and their solubility properties (Vijayanand et al., 2002).
Structural Analysis
- Research on 2-(3,4-Dimethylanilino)acetohydrazide discussed its crystallization in an infinite two-dimensional polymeric network due to intermolecular N—H⋯O hydrogen bonding, offering potential applications in materials science (Salim et al., 2009).
Polymer Flexibility Improvement
- A study demonstrated that grafting a 3,5-dimethylphenyl group onto a polyurethane copolymer significantly improved its low-temperature flexibility, suggesting a novel approach to designing flexible materials for extreme conditions (Chung et al., 2012).
Luminescence Sensing
- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and demonstrated to be selectively sensitive to benzaldehyde-based derivatives. These findings suggest potential applications in fluorescence sensing technologies (Shi et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE has been found to inhibit melanin production in cultured Melan-a cells . . This suggests that the compound may interact with these proteins and enzymes, leading to changes in their activity and function.
Biochemical Pathways
The compound’s ability to inhibit melanin production suggests that it may affect the melanogenesis pathway . This pathway involves the synthesis of melanin pigments within melanosomes of melanocytes, which are then transferred to keratinocytes in the epidermis .
Result of Action
The primary known effect of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE is the inhibition of melanin production in cultured Melan-a cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. In the case of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE, these factors could potentially influence its ability to inhibit melanin production .
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSHHXDDKSHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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